molecular formula C5H2BrClN4 B13117207 6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrimidine

6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B13117207
M. Wt: 233.45 g/mol
InChI Key: PXJRCLKGNAEAPN-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-bromo-1,2,4-triazole with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can disrupt their function, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the active site of the target enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C5H2BrClN4

Molecular Weight

233.45 g/mol

IUPAC Name

6-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrimidine

InChI

InChI=1S/C5H2BrClN4/c6-3-1-8-5-10-9-4(7)11(5)2-3/h1-2H

InChI Key

PXJRCLKGNAEAPN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=NN=C(N21)Cl)Br

Origin of Product

United States

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